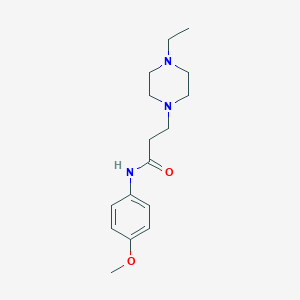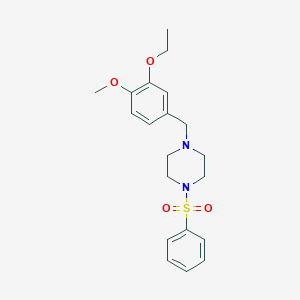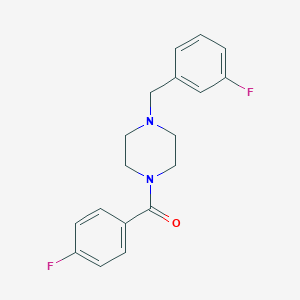
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide blocks the activation and proliferation of B-cells, leading to the suppression of tumor growth and autoimmune responses.
Biochemical and physiological effects:
In preclinical studies, 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit B-cell proliferation and induce apoptosis (programmed cell death) in various types of cancer cells. It has also been shown to reduce inflammation and autoantibody production in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its efficacy and safety in humans are yet to be fully evaluated, and further studies are needed to determine the optimal dosage and treatment duration.
Orientations Futures
Future research on 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide could focus on its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Other potential future directions include the development of combination therapies with other targeted agents and the investigation of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide's mechanism of action in other signaling pathways.
Méthodes De Synthèse
The synthesis of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with 4-ethylpiperazine to form 4-ethyl-1-(4-methoxybenzyl)piperazine, which is then reacted with 3-chloropropionyl chloride to form 3-(4-ethyl-1-piperazinyl)-N-(4-methoxybenzyl)propanamide. The final step involves the reaction of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxybenzyl)propanamide with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
Nom du produit |
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C16H25N3O2 |
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-14-4-6-15(21-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Clé InChI |
CWSSMKLXUPUYNE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)


